molecular formula C8H14OSi B12577346 (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane CAS No. 301841-15-6

(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane

Cat. No.: B12577346
CAS No.: 301841-15-6
M. Wt: 154.28 g/mol
InChI Key: KHAWMPYFFORPIN-UHFFFAOYSA-N
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Description

(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C10H18OSi It is known for its unique structure, which includes a methoxy group, an enyne moiety, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-methoxy-3-butyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Methoxy-3-butyn-1-ol+Trimethylsilyl chlorideThis compound+HCl\text{4-Methoxy-3-butyn-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methoxy-3-butyn-1-ol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the enyne moiety to alkanes or alkenes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkanes or alkenes.

    Substitution: Produces various substituted silanes depending on the nucleophile used.

Scientific Research Applications

(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Catalysis: Used as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane involves its reactivity due to the presence of the enyne moiety and the trimethylsilyl group. The enyne moiety can participate in cycloaddition reactions, while the trimethylsilyl group can stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-buten-1-ol, trimethylsilyl ether: Similar structure with a trimethylsilyl group and an enyne moiety.

    tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]phenylcarbamate: Contains an enyne moiety but with different substituents.

Uniqueness

(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane is unique due to the presence of the methoxy group, which can influence its reactivity and applications in organic synthesis. The combination of the enyne moiety and the trimethylsilyl group provides a versatile platform for various chemical transformations.

Properties

IUPAC Name

4-methoxybut-3-en-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-9-7-5-6-8-10(2,3)4/h5,7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAWMPYFFORPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00784131
Record name (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301841-15-6
Record name (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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